molecular formula C11H16N2O2 B1440423 N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide CAS No. 1203499-11-9

N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide

Cat. No. B1440423
CAS RN: 1203499-11-9
M. Wt: 208.26 g/mol
InChI Key: RZYQPAXMKHZVFX-UHFFFAOYSA-N
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Description

“N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide” is a synthetic compound with the empirical formula C11H16N2O2 . It has a molecular weight of 208.26 . This compound is used in various scientific experiments due to its unique physical and chemical properties, synthesis pathways, and biological activities.


Molecular Structure Analysis

The molecular structure of “N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide” can be represented by the SMILES string Cc1cnc(NC(=O)C(C)(C)C)c(O)c1 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Medicinal Chemistry: Heterocyclic Compound Synthesis

N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide: is a valuable heterocyclic building block in medicinal chemistry. It can be used to synthesize a variety of compounds with potential biological activities, such as anti-fibrotic drugs . The pyridinyl moiety present in this compound is a common feature in many pharmaceuticals, indicating its importance in drug design and synthesis.

Pharmacology: Anti-Fibrosis Activity

This compound has been utilized in the synthesis of novel pyrimidine derivatives that exhibit anti-fibrotic activity . These derivatives have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, which are key markers in the development of fibrotic diseases.

Chemical Biology: Collagen Prolyl 4-Hydroxylases Inhibition

In chemical biology, N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide derivatives can act as inhibitors of collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the maturation of collagen, and their inhibition is a potential therapeutic approach for treating fibrosis.

Organic Chemistry: Building Blocks for Libraries

As a heterocyclic compound, it serves as a solid foundation for constructing libraries of novel compounds with diverse biological activities . Its structural versatility allows for the creation of a wide range of derivatives, expanding the possibilities for discovery in organic chemistry.

Biochemistry: Study of Molecular Interactions

The biochemical applications of this compound include studying molecular interactions, particularly in the context of binding to enzymes or receptors involved in fibrotic pathways . Understanding these interactions can lead to the development of more effective anti-fibrotic therapies.

Toxicology: Safety and Hazard Assessment

N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide: is subject to toxicological evaluation to determine its safety profile. It has been classified with hazard statements such as acute oral toxicity and eye irritation, which are important considerations in its handling and use in research applications .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has the signal word “Warning” and the hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305 + P351 + P338, advising to avoid contact with eyes and skin .

properties

IUPAC Name

N-(3-hydroxy-5-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-5-8(14)9(12-6-7)13-10(15)11(2,3)4/h5-6,14H,1-4H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYQPAXMKHZVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673574
Record name N-(3-Hydroxy-5-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide

CAS RN

1203499-11-9
Record name N-(3-Hydroxy-5-methyl-2-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Hydroxy-5-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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